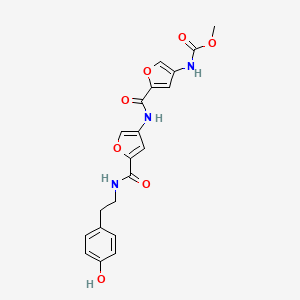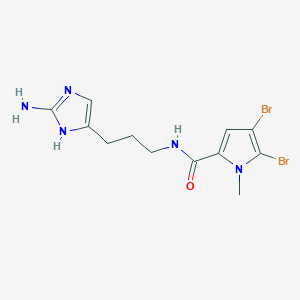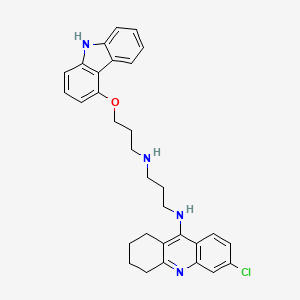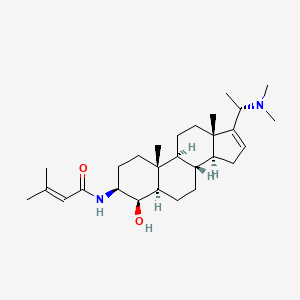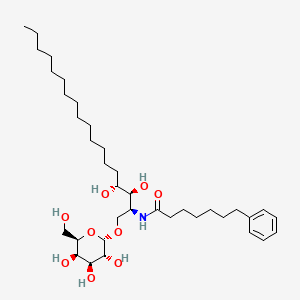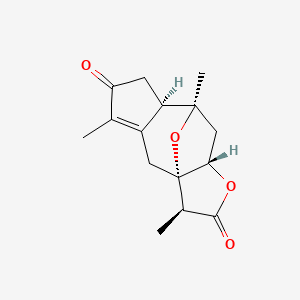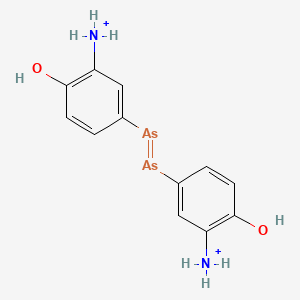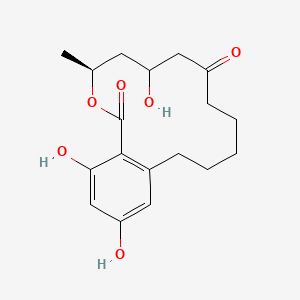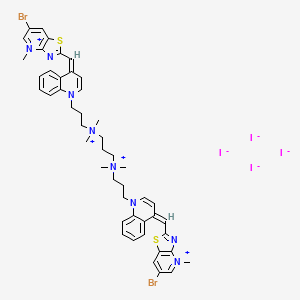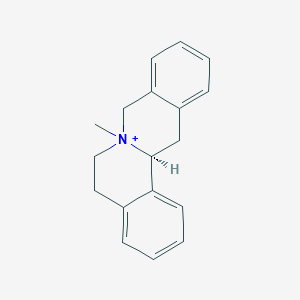
N-methyl-alpha-berbine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-alpha-berbine is a quaternary ammonium ion resulting from the methylation of the nitrogen atom of alpha-berbine. It derives from an alpha-berbine.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
N-methyl-alpha-berbine, a derivative of berbines, has been a subject of extensive research primarily in the field of organic chemistry, focusing on its synthesis and structural analysis. Valpuesta et al. (2002) demonstrated the transformation of protopines into berbines, synthesizing 1-methoxystylopine from coulteropine, a main alkaloid from Romneya coulteri, which contributed to understanding the stereocontrolled synthesis of N-methyl-1-methoxystylopinium salts (Valpuesta et al., 2002). Similarly, Suau et al. (2000) explored the Polonovski–Potier reaction of trans and cis berbines N-oxides, leading to the synthesis of 8-hydroxymethyl and 8-methyl berbines (Suau et al., 2000).
Pharmacological Studies
In pharmacological studies, the stereochemical aspects of berbines, including this compound derivatives, have been investigated. For instance, Schott et al. (1988) examined the effects of enantiomers of berbine and its derivatives on alpha-adrenoceptor subtypes, highlighting the stereochemical influence on pharmacological activity (Schott et al., 1988).
Enzymatic Studies
Enzymatic studies have also played a role in understanding the properties of berbines. Meyerson et al. (1979) described the enzymatic O-methylation pattern of tetrahydropapaveroline and tetrahydroxyberbine alkaloids, which included derivatives of this compound. This research provided insights into the modification of neuroamine metabolism (Meyerson et al., 1979).
Novel Synthesis Approaches
Innovative approaches to synthesizing berbines have been a significant focus. Pandey et al. (1981) achieved a new total synthesis of the berbine alkaloid ring system using palladium-catalyzed insertion of carbon monoxide into benzyl-tetrahydroisoquinolines (Pandey et al., 1981).
Stereochemistry and Selectivity
Research by Kroutil et al. (2013) focused on the asymmetric preparation of amines, including this compound, employing biocatalysts. This study highlighted the importance of stereochemistry and selectivity in synthesizing such compounds (Kroutil et al., 2013).
Propriétés
Formule moléculaire |
C18H20N+ |
|---|---|
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
(13aS)-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium |
InChI |
InChI=1S/C18H20N/c1-19-11-10-14-6-4-5-9-17(14)18(19)12-15-7-2-3-8-16(15)13-19/h2-9,18H,10-13H2,1H3/q+1/t18-,19?/m0/s1 |
Clé InChI |
YXEKXCPIKGSIDD-OYKVQYDMSA-N |
SMILES isomérique |
C[N+]12CCC3=CC=CC=C3[C@@H]1CC4=CC=CC=C4C2 |
SMILES canonique |
C[N+]12CCC3=CC=CC=C3C1CC4=CC=CC=C4C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(4-hydroxy-3-isopropylbenzyl)-2-methyl-1H-indol-4-yl]oxamic acid](/img/structure/B1263749.png)
![[(1R,2S,5S,6S,7R,8S,10S)-2,10-dihydroxy-5,6,12-trimethyl-11-oxo-8-tricyclo[5.3.2.01,6]dodecanyl] acetate](/img/structure/B1263750.png)


